3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a synthetic compound that features an imidazole ring, a common structure in many biologically active molecules. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Amino Acid Formation: The chlorinated imidazole is reacted with an appropriate amino acid precursor, such as 3-aminopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.
Imidazole-4-acetic acid: Another imidazole derivative with different substituents.
Uniqueness
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the presence of both a chlorine atom and an amino acid moiety, which can impart distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13) |
InChI Key |
GSGOVRUJAVDCHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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